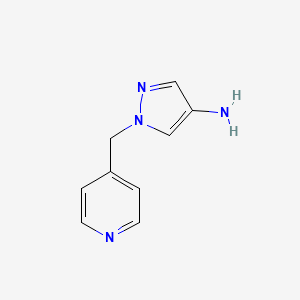

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIHPWPQPCVINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Intermediate N-(4-nitro-1H-pyrazol-4-yl)pyridine Derivative

This step involves nucleophilic aromatic substitution where 4-nitro-1H-pyrazole reacts with a pyridine derivative, such as 2-methoxy-4-fluoropyridine or 2-methoxy-4-chloropyridine.

-

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Temperature: 70–120°C.

- Atmosphere: Nitrogen to prevent oxidation.

- Reagents: Alkali (e.g., potassium carbonate or sodium hydride) to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

- Time: 6–12 hours for complete conversion.

-

- The pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon attached to the fluorine or chlorine on the pyridine ring, resulting in substitution and formation of the intermediate.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group on the pyrazole derivative is reduced to an amino group via catalytic hydrogenation.

-

- Catalyst: Palladium on carbon (Pd/C, 10%).

- Solvent: Methanol or ethanol.

- Temperature: Room temperature.

- Hydrogen pressure: Atmospheric or slightly elevated.

- Time: Approximately 3 hours.

-

- The nitro group is converted to an amino group, yielding the target compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine .

Alternative Route: Direct Condensation of Pyrazole and Pyridine Derivatives

Another approach involves the condensation of 4-pyridinecarboxaldehyde with 4-amino-1H-pyrazole under reflux conditions.

-

- Solvent: Ethanol.

- Reflux temperature.

- Acidic or basic catalysis to facilitate condensation.

- Reaction time: Several hours until completion.

-

- Nucleophilic attack of the amino group on the aldehyde, followed by cyclization and dehydration to form the heterocyclic structure.

Note:

This method is more suitable for synthesizing related derivatives like 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, but it can be adapted for the target compound with appropriate modifications.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Reaction Type | Yield | Notes |

|---|---|---|---|---|---|

| Method 1 | 4-Nitro-1H-pyrazole + 2-methoxy-4-fluoropyridine | Alkali, DMF, 70–120°C, 6–12h | Nucleophilic substitution + reduction | ~44–45% | Suitable for large-scale; mild conditions |

| Method 2 | 4-Pyridinecarboxaldehyde + 4-amino-1H-pyrazole | Ethanol, reflux, acid/base catalysis | Condensation | Variable | Alternative for related derivatives |

Research Findings and Optimization Notes

- Reaction Temperature & Reagent Equivalents: Slight variations in temperature (±10°C) or reagent equivalents can influence yields, typically ranging from 38% to 45%.

- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.

- Catalytic Hydrogenation: Catalysts such as Pd/C are effective, with reaction times around 3 hours at room temperature.

- Post-reaction Purification: Chromatography on silica gel using hexane/ethyl acetate or pentane/Et₂O mixtures yields high purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: N-bromosuccinimide in carbon tetrachloride or chloroform.

Major Products Formed:

Oxidation: N-oxides of the pyrazole or pyridine rings.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting its potential as a lead compound in drug development for cancer therapies .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. It has shown activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Biochemical Applications

Enzyme Inhibition

this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of certain kinases that play pivotal roles in signal transduction pathways associated with cancer and other diseases. This inhibition can lead to altered cellular responses, providing insights into therapeutic strategies for diseases characterized by aberrant kinase activity .

Bioconjugation Studies

The compound's functional groups allow for bioconjugation with various biomolecules, facilitating the study of protein interactions and cellular processes. This application is particularly relevant in the field of proteomics and drug delivery systems, where targeted delivery of therapeutic agents is crucial .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve the material's performance in various applications, including coatings and composites .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial | Showed effectiveness against MRSA strains with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of kinase X, leading to reduced tumor growth in xenograft models. |

| Study D | Polymer Chemistry | Developed a new polymer composite that exhibited improved thermal stability and mechanical strength. |

Mechanism of Action

The mechanism of action of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique biological activities. Additionally, it can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine with related compounds:

Key Observations :

- Pyridine Position: The position of the pyridine nitrogen (2-, 3-, or 4-) significantly impacts electronic properties.

- Linker Flexibility : Ethyl linkers (e.g., in the pyridin-4-ylethyl analog) introduce conformational flexibility compared to rigid methyl linkages, which could influence receptor interactions .

Challenges and Contradictions

- Substituent Trade-offs : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility .

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 200.24 g/mol. Its structure features a pyrazole ring substituted with a pyridine group, which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

- Anticancer Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, it has been tested against breast cancer cell lines, showing promising results in reducing cell viability and inducing cell death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various kinases and enzymes involved in cancer progression and inflammation, effectively blocking substrate access at their active sites .

- Receptor Modulation : It has been identified as a modulator of the M4 muscarinic acetylcholine receptor, which plays a role in neurological functions and may be beneficial in treating diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyrazole ring or the substituents can significantly influence the biological activity of the compound. For instance:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine and its derivatives?

- Answer : The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. For example, pyrazole derivatives can be prepared by refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrimidin-2-amines) with amines like morpholine and formaldehyde in ethanol, followed by crystallization . Copper-catalyzed coupling reactions (e.g., using cyclopropanamine and cesium carbonate) under mild conditions (35°C, 2 days) are also effective for introducing pyridine and alkylamine substituents .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Answer : Characterization relies on a combination of:

- 1H/13C NMR spectroscopy : Chemical shifts for pyridine protons (δ ~8.8–9.1 ppm) and pyrazole NH2 groups (δ ~3.2–3.5 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 215) validate the molecular formula .

- Melting point analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity and purity .

Advanced Research Questions

Q. What computational strategies are recommended to optimize reaction pathways for synthesizing pyrazole-amine derivatives?

- Answer : State-of-the-art quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict intermediates and transition states. Coupling these with experimental data (e.g., from X-ray crystallography) refines reaction parameters, such as solvent choice or catalyst loading, to minimize side products . For example, computational modeling of substituent effects on pyrazole ring stability can guide the selection of alkylation reagents .

Q. How do substituents on the pyrazole core influence the compound’s bioactivity or binding affinity in target proteins?

- Answer : Structural studies (e.g., X-ray crystallography) reveal that electron-withdrawing groups (e.g., nitro or fluorine at the para-position) enhance intermolecular interactions, such as hydrogen bonding with protein active sites. For instance, 4-nitrophenyl and pyridin-4-yl substituents improve steric complementarity in kinase inhibitors, as shown by crystal packing analysis (triclinic system, P1 space group, a = 8.5088 Å) .

Q. What experimental techniques are critical for resolving contradictions in spectral data for pyrazole-amine derivatives?

- Answer : Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : Monitors dynamic proton exchange (e.g., NH2 groups) to identify tautomeric forms .

- 2D NMR (COSY, HSQC) : Correlates carbon-proton coupling to resolve overlapping signals in complex spectra .

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated for 4-(4-fluorophenyl)-3-(pyridin-4-yl) derivatives (R factor = 0.031) .

Methodological Considerations

Q. How can researchers mitigate challenges in achieving high regioselectivity during pyrazole functionalization?

- Answer : Regioselectivity is controlled by:

- Electronic directing groups : Electron-donating substituents (e.g., methyl) on the pyrazole ring favor electrophilic attack at the C4 position .

- Catalytic systems : Copper(I) bromide enhances selectivity in cross-coupling reactions by stabilizing reactive intermediates .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve yields in S-alkylation reactions by stabilizing charged transition states .

Q. What are the best practices for analyzing the stability of this compound under varying pH conditions?

- Answer : Stability assays involve:

- HPLC-UV monitoring : Tracks degradation products at λ = 254 nm over time in buffers (pH 3–10) .

- Mass spectrometry : Identifies hydrolysis products (e.g., pyrazole carboxylic acids) under acidic conditions .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating robust solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.